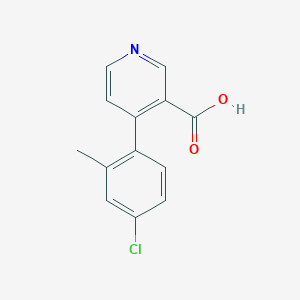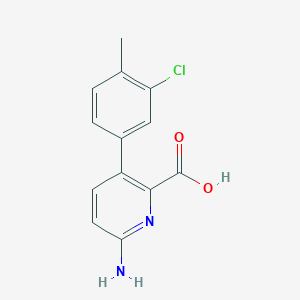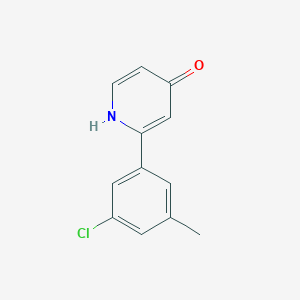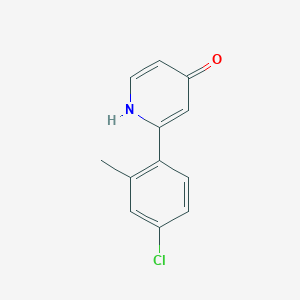
4-(4-Chloro-2-methylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chloro-2-methylphenyl)nicotinic acid, 95% (4-CMPA), also known as 4-chloromandelic acid, is a synthetic organic compound derived from nicotinic acid. It is a white crystalline solid that is insoluble in water and has a melting point of 132-134°C. 4-CMPA has been used in various scientific research applications due to its structural similarity to nicotinic acid and its ability to act as an agonist of nicotinic acid receptors. It is also used in laboratory experiments due to its low toxicity and good solubility in organic solvents.
科学研究应用
4-CMPA is widely used in scientific research due to its structural similarity to nicotinic acid and its ability to act as an agonist of nicotinic acid receptors. It has been used in studies of the effects of nicotinic acid on the cardiovascular system, metabolic disorders, and neurological diseases. Additionally, 4-CMPA has been used in studies of the effects of nicotinic acid on the endocrine system, the immune system, and cancer.
作用机制
4-CMPA acts as an agonist of nicotinic acid receptors. It binds to the nicotinic acid receptor, which is a G-protein coupled receptor, and activates the receptor. This activation of the receptor leads to the release of intracellular calcium, which triggers a cascade of biochemical reactions that result in the production of various hormones and other molecules.
Biochemical and Physiological Effects
4-CMPA has been shown to have a variety of biochemical and physiological effects. It has been shown to stimulate the release of insulin and glucagon, which can help regulate blood sugar levels. Additionally, 4-CMPA has been shown to stimulate the release of norepinephrine and epinephrine, which can help regulate heart rate and blood pressure. It has also been shown to have anti-inflammatory effects, which can help reduce inflammation and pain.
实验室实验的优点和局限性
4-CMPA has several advantages for use in laboratory experiments. It is relatively non-toxic, has good solubility in organic solvents, and is readily available. Additionally, it has a wide range of applications in scientific research due to its structural similarity to nicotinic acid and its ability to act as an agonist of nicotinic acid receptors.
However, there are also some limitations for using 4-CMPA in laboratory experiments. It is not very stable in aqueous solutions and can degrade over time. Additionally, it can be difficult to accurately measure its concentration in laboratory experiments due to its low solubility in water.
未来方向
For research involving 4-CMPA include further studies of its effects on the cardiovascular system, metabolic disorders, and neurological diseases. Additionally, further research could be done to explore the potential therapeutic applications of 4-CMPA, such as its use in the treatment of diabetes, obesity, and other metabolic disorders. Additionally, further research could be done to explore the potential anti-inflammatory and anti-cancer effects of 4-CMPA. Finally, further research could be done to explore the potential of 4-CMPA as an agonist of other nicotinic acid receptors, such as the α7 nicotinic acid receptor.
合成方法
4-CMPA can be synthesized through a variety of methods. The most common method is the reaction of 4-chlorobenzaldehyde with 2-methylpyridine in the presence of an acid catalyst. This reaction yields 4-CMPA in high yields (up to 95%). Other methods include the reaction of 4-chlorobenzaldehyde with 2-methylpyrrolidine, the reaction of 4-chlorobenzaldehyde with 2-methyl-1-pyrrolidinone, and the reaction of 4-chlorobenzaldehyde with 2-methyl-1-piperidine.
属性
IUPAC Name |
4-(4-chloro-2-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-6-9(14)2-3-10(8)11-4-5-15-7-12(11)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCSVSLZGFFJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692591 |
Source


|
| Record name | 4-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic acid | |
CAS RN |
1261962-52-0 |
Source


|
| Record name | 4-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














